molecular formula C44H8CoF20N4 B3143339 Co(II) meso-Tetra (Pentafluorophenyl) porphine CAS No. 52242-06-5

Co(II) meso-Tetra (Pentafluorophenyl) porphine

Cat. No. B3143339
CAS RN: 52242-06-5
M. Wt: 1031.5 g/mol
InChI Key: SXGSVPBGDUFYKK-UHFFFAOYSA-N
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Description

Co(II) meso-Tetra (Pentafluorophenyl) porphine is a synthetic porphyrin specialty chemical with reactive fluorine at the para position . It is a stable metalloporphyrin possessing perfluorinated phenyl groups . It’s known to react with a variety of nucleophiles .


Synthesis Analysis

The synthesis of Co(II) meso-Tetra (Pentafluorophenyl) porphine involves several pathways. The suitability of the methods changes with the meso-aryl group and whether the free base or metal derivatives are sought . Detailed procedures are provided to make these intriguing molecules more readily available for further study .


Molecular Structure Analysis

The molecular weight of Co(II) meso-Tetra (Pentafluorophenyl) porphine is 1031.462 g/mol, and its molecular formula is C44H8CoF20N4 . It is a porphyrinoid in which a ß,ß’-bond of the parent porphyrin was replaced by a lactone moiety .


Chemical Reactions Analysis

Co(II) meso-Tetra (Pentafluorophenyl) porphine is active as an electrocatalyst for the generation of hydrogen gas in the presence of p-toluenesulfonic acid . It is also active as a photoredox catalyst for Csp2-H arylation chemistry . [3+2] cycloaddition of iminonitriles to meso-tetra (pentafluorophenyl)porphine gives Pyrazoline-Fused Chlorins which are of interest as PDT photosensitizes .


Physical And Chemical Properties Analysis

Co(II) meso-Tetra (Pentafluorophenyl) porphine is stored at room temperature and protected from light . It is known to have ultra-fast photophysics .

Safety And Hazards

Co(II) meso-Tetra (Pentafluorophenyl) porphine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Co(II) meso-Tetra (Pentafluorophenyl) porphine is useful in a number of technical and biomedical applications, and more uses are expected to be discovered . It has been shown to be effective photodynamic agents in the induction of necrosis or apoptosis in several cancer cell lines . Further study of this compound is anticipated .

properties

IUPAC Name

cobalt(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H8F20N4.Co/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGSVPBGDUFYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H8CoF20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Co(II) meso-Tetra (Pentafluorophenyl) porphine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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